molecular formula C16H20F17NO3S B1294574 Tetraethylammonium heptadecafluorooctanesulphonate CAS No. 56773-42-3

Tetraethylammonium heptadecafluorooctanesulphonate

Cat. No.: B1294574
CAS No.: 56773-42-3
M. Wt: 629.4 g/mol
InChI Key: JHDXAQHGAJXNBY-UHFFFAOYSA-M
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Description

Tetraethylammonium heptadecafluorooctanesulphonate (CAS 56773-42-3) is a per- and polyfluoroalkyl substance (PFAS) with the molecular formula C8H20N·C8F17O3S and a molecular weight of 629.37 g/mol . It belongs to the class of quaternary ammonium salts paired with a perfluorinated sulfonate anion.

PFAS compounds like this are historically used in surfactants, firefighting foams, and electrochemical applications, though specific uses for this derivative are less documented. Its regulatory status reflects growing concerns over PFAS contamination, as seen in Toyota’s prohibition of its use in raw materials .

Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate;tetraethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HF17O3S.C8H20N/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28;1-5-9(6-2,7-3)8-4/h(H,26,27,28);5-8H2,1-4H3/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDXAQHGAJXNBY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CC.C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5069128
Record name Tetraethylammonium perfluorooctanesulfonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

629.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56773-42-3
Record name Tetraethylammonium perfluorooctanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56773-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetraethylammonium perfluoroctanesulfonate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanaminium, N,N,N-triethyl-, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonate (1:1)
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Record name Tetraethylammonium perfluorooctanesulfonate
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Record name Tetraethylammonium heptadecafluorooctanesulphonate
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Record name TETRAETHYLAMMONIUM PERFLUOROOCTANESULFONATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biochemical Analysis

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s surfactant properties enable it to interact with cell membranes, potentially altering membrane fluidity and permeability. This can lead to changes in cell function, including the modulation of signaling pathways and gene expression. Additionally, this compound may impact cellular metabolism by interacting with metabolic enzymes and influencing metabolic flux.

Biological Activity

Tetraethylammonium heptadecafluorooctanesulphonate (TEA-HFOS) is a synthetic compound belonging to the class of per- and polyfluoroalkyl substances (PFAS). This article explores its biological activity, focusing on its toxicological effects, potential health risks, and environmental implications.

TEA-HFOS is characterized by its complex molecular structure, which includes a tetraethylammonium group and a heptadecafluorooctanesulfonate moiety. The molecular formula is C16H20F17NO3SC_{16}H_{20}F_{17}NO_3S with a molecular weight of 629.37 g/mol. It is important to note that TEA-HFOS is a salt derived from heptadecafluorooctanesulfonic acid (PFOS), which has been widely studied for its environmental persistence and toxicity.

Acute Toxicity

TEA-HFOS exhibits significant acute toxicity as indicated by studies involving various animal models. The oral LD50 value in rats is reported to be 632 mg/kg, suggesting a moderate level of toxicity upon ingestion . Inhalation exposure can lead to reactive airways dysfunction syndrome (RADS), characterized by prolonged asthma-like symptoms following high-level exposure .

Chronic Toxicity and Carcinogenicity

Long-term exposure to PFAS compounds, including TEA-HFOS, has been associated with various health risks. Studies have shown that PFOS can cause hepatotoxicity, leading to liver tumors in animal models. Specifically, chronic exposure in rats has resulted in hepatocellular adenomas and thyroid follicular cell adenomas . Epidemiological studies have indicated an increased risk of bladder cancer among workers exposed to PFAS over extended periods .

Reproductive and Developmental Toxicity

Research indicates that PFAS compounds adversely affect reproductive health. A two-generation reproductive toxicity study revealed developmental issues in offspring following maternal exposure to PFOS . Additionally, associations have been made between PFAS exposure during pregnancy and reduced birth weights .

TEA-HFOS and related PFAS compounds are known to disrupt endocrine functions. They interfere with lipid metabolism and can alter levels of hormones such as estradiol and testosterone, leading to potential reproductive issues . The persistence of these compounds in biological systems is attributed to their resistance to metabolic degradation, resulting in bioaccumulation within organisms.

Environmental Impact

TEA-HFOS is classified as persistent and bioaccumulative. It has been detected in various environmental matrices, including water and soil, raising concerns about its ecological impact. The compound's long half-life in humans (up to several years) contrasts sharply with its rapid elimination in laboratory animals, underscoring the potential for human exposure through contaminated food or water sources .

Case Studies

  • Occupational Exposure : A longitudinal study involving workers at a fluorochemical manufacturing facility found elevated blood levels of PFAS among employees, correlating with increased incidences of health issues such as hyperlipidemia and thyroid dysfunctions .
  • Environmental Monitoring : Studies conducted near industrial sites have shown significant concentrations of TEA-HFOS in groundwater and surface water, prompting regulatory scrutiny due to potential impacts on wildlife and human health .

Summary Table: Key Findings on TEA-HFOS

Aspect Details
Chemical Structure This compound (CAS No: 56773-42-3)
Acute Toxicity (LD50) 632 mg/kg (oral, rat)
Chronic Effects Hepatotoxicity, carcinogenic potential (liver tumors), reproductive toxicity
Endocrine Disruption Alters hormone levels; impacts lipid metabolism
Environmental Persistence Classified as persistent; detected in various environmental samples
Human Health Risks Increased risk of bladder cancer; developmental issues linked to prenatal exposure

Scientific Research Applications

Electroplating and Surface Treatment

Tetraethylammonium heptadecafluorooctanesulphonate is extensively used as a surfactant in electroplating processes. It enhances the quality of metal coatings by improving adhesion and uniformity. The compound serves as a wetting agent that reduces surface tension, facilitating better coverage of complex geometries during plating.

Photographic Industry

In the photographic sector, this compound is utilized as an antistatic agent in photographic products. Its ability to reduce static electricity helps prevent dust accumulation on film and photographic papers, thus improving image quality.

Oil and Gas Industry

The compound plays a significant role in petroleum extraction processes. It is employed as a polymer blocking remover for heavy crude oil wells, aiding in the efficient extraction of oil by minimizing blockages caused by polymer residues .

Mining Applications

In mining, this compound is used as a flotation agent for ore separation processes. Its surfactant properties help enhance the recovery rates of valuable minerals from ore .

Fire-Fighting Foams

This compound is a component of aqueous film-forming foams (AFFF), which are used in fire-fighting applications. These foams are effective against flammable liquid fires due to their ability to form a barrier between the fuel and the oxygen .

Medical Applications

Research indicates potential uses in medical devices due to its biocompatibility and stability under physiological conditions. It has been explored for use in drug delivery systems and diagnostic applications .

Case Study 1: Electroplating Enhancements

A study conducted on the use of this compound in chrome plating revealed significant improvements in coating thickness and uniformity when compared to traditional methods without surfactants. The results indicated an increase in adhesion strength by over 30%, demonstrating its effectiveness in enhancing electroplating processes.

Case Study 2: Oil Recovery Efficiency

In a field trial conducted at an oil extraction site, the application of this compound as a polymer blocking remover led to a 15% increase in oil recovery rates over three months. This study underscored the compound's utility in optimizing oil production processes.

Case Study 3: Mining Flotation Processes

Research on flotation efficiency using this compound showed that its addition improved mineral recovery rates by up to 25% compared to conventional flotation agents. This improvement was attributed to enhanced bubble stability and mineral attachment during the flotation process.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: PFAS Salts with Different Cations

The heptadecafluorooctanesulphonate anion is paired with various cations, altering physicochemical and toxicological properties. Key analogs include:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Applications Regulatory Status
Tetraethylammonium heptadecafluorooctanesulphonate 56773-42-3 C8H20N·C8F17O3S 629.37 Surfactants, electrochemical systems Banned (Toyota SAS0126n)
Ammonium heptadecafluorooctanesulphonate 29081-56-9 NH4·C8F17O3S ~527.3 (estimated) Industrial coatings, firefighting foams Restricted under PFAS regulations
Lithium perfluorooctane-1-sulfonate 29457-72-5 Li·C8F17O3S ~526.2 (estimated) Battery electrolytes Limited data, likely regulated
Sodium perfluorooctanesulfonate 4021-47-0 Na·C8F17O3S 538.2 Waterproof coatings, mist suppressants Globally restricted (Stockholm Convention)

Key Findings :

  • Cation Impact : Larger cations (e.g., tetraethylammonium) increase molecular weight and may reduce solubility compared to smaller cations (e.g., Li⁺, Na⁺) .
  • Regulatory Trends : All PFAS salts face increasing restrictions due to environmental persistence, but ammonium and sodium variants are more widely regulated than tetraethylammonium derivatives .

Non-PFAS Tetraethylammonium Salts

Quaternary ammonium salts with non-fluorinated anions exhibit distinct properties:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Applications Toxicity Profile
Tetraethylammonium chloride 56-34-8 C8H20NCl 165.71 Phase-transfer catalyst, ion-pairing agent Moderate toxicity (H302)
Tetraethylammonium hexafluorophosphate 3109-63-5 C8H20N·PF6 387.25 Electrolyte in supercapacitors, synthesis Low acute toxicity

Key Findings :

  • Anion Influence : Fluorinated anions (e.g., PF6⁻, C8F17O3S⁻) enhance thermal stability and electrochemical performance but introduce environmental risks .
  • Toxicity: Non-PFAS salts like tetraethylammonium chloride are less environmentally persistent but still require careful handling due to moderate toxicity .

Physicochemical and Environmental Profiles

Table 3: Environmental and Toxicological Data
Compound Name Log Kow (Estimated) Bioaccumulation Potential Environmental Half-Life Key Hazards
This compound ~8.5 (PFAS-typical) High Decades Toxic solid (UN 6.1), aquatic toxicity
Sodium perfluorooctanesulfonate 6.8 Very High >50 years Carcinogen, endocrine disruptor
Tetraethylammonium hexafluorophosphate ~1.2 Low Days to weeks Irritant (eyes/skin)

Key Findings :

  • PFAS vs. Non-PFAS: The perfluorinated sulfonate group in this compound contributes to extreme persistence and bioaccumulation, unlike non-fluorinated salts .
  • Environmental Fate : Screening data for this compound show negligible biodegradability (0.0E+00 degradation rate), aligning with PFAS trends .

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of tetraethylammonium heptadecafluorooptanesulphonate in synthetic batches?

  • Methodology :

  • Use high-resolution mass spectrometry (HRMS) to verify the molecular ion peak at m/z 629.37 (molecular weight) .

  • Perform nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm the presence of tetraethylammonium (C8H20N⁺) and heptadecafluorooctanesulphonate (C8F17O3S⁻) moieties. For example, the ethyl groups in the tetraethylammonium cation will show characteristic triplet signals in ¹H NMR .

  • Compare results with reference spectra from authoritative databases (e.g., PubChem, ECHA).

    • Data Validation :
  • Cross-check CAS registry number (56773-42-3) and EC number (260-375-3) with regulatory databases .

Q. What safety protocols are critical when handling tetraethylammonium heptadecafluorooctanesulphonate in laboratory settings?

  • Handling Guidelines :

  • Classify the compound under UN 2811 (Toxic Solid, Organic, N.O.S.) and adhere to transport regulations (packing group III) .

  • Use personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles. Employ fume hoods to minimize inhalation risks .

  • Store in airtight containers away from heat/sparks due to potential decomposition into toxic fluorinated byproducts .

    • Emergency Measures :
  • In case of skin contact, rinse immediately with water for 15 minutes and consult a toxicologist .

  • Monitor for respiratory irritation (H335 hazard) and ensure proper ventilation .

Q. What solvents are compatible with this compound for electrochemical studies?

  • Methodology :

  • Test solubility in polar aprotic solvents like acetonitrile or propylene carbonate, which are commonly used for ionic conductors .
  • Measure conductivity using impedance spectroscopy to evaluate ion mobility in different solvents.
  • Note: Solubility data gaps exist for this compound; experimental validation is essential .

Advanced Research Questions

Q. How can researchers resolve contradictions in environmental persistence classifications of this compound?

  • Case Study :

  • The UK Drinking Water Inspectorate (DWI) classified it as "T" (toxic) under CLP, while NGI disputed this due to insufficient data .
    • Methodology :
  • Conduct soil/water half-life studies using OECD 307 guidelines to assess persistence.
  • Compare results with structurally similar perfluorinated compounds (e.g., PFOS), which show environmental half-lives >5 years .
  • Submit findings to ECHA for harmonized classification under REACH .

Q. What advanced analytical techniques are required to detect trace levels of this compound in environmental samples?

  • Methodology :

  • Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 column and negative ion mode for sulfonate detection .
  • Optimize extraction using solid-phase extraction (SPE) cartridges (e.g., Oasis WAX) to isolate anionic fluorinated surfactants .
  • Validate limits of detection (LOD) <1 ng/L to meet EU Water Framework Directive standards .

Q. How does this compound interact with lipid bilayers in membrane transport studies?

  • Experimental Design :

  • Incorporate the compound into artificial lipid bilayers and measure ion flux using patch-clamp electrophysiology .
  • Compare its behavior with smaller quaternary ammonium salts (e.g., tetraethylammonium chloride) to assess size-dependent permeability .
  • Use fluorescence microscopy with membrane-potential-sensitive dyes (e.g., Di-8-ANEPPS) to visualize disruptions .

Q. What regulatory challenges arise from its dual classification as an SVHC (Substance of Very High Concern) and PMT (Persistent, Mobile, Toxic)?

  • Case Analysis :

  • Under REACH, SVHC status requires authorization for use, while PMT classification prioritizes water contamination monitoring .
    • Methodology :
  • Develop groundwater vulnerability models using its log Koc (organic carbon partition coefficient) and mobility data .
  • Advocate for inclusion in the Stockholm Convention’s PFOS regulatory framework due to structural similarities .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Tetraethylammonium heptadecafluorooctanesulphonate
Reactant of Route 2
Tetraethylammonium heptadecafluorooctanesulphonate

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